2-Bromo-2-cyclohexen-1-ol CAS number and molecular weight
Advanced Intermediate for Asymmetric Synthesis and Cross-Coupling Architectures Core Identity & Physicochemical Profile[1][2][3][4] 2-Bromo-2-cyclohexen-1-ol is a bifunctional cyclic building block characterized by an al...
2-Bromo-2-cyclohexen-1-ol is a bifunctional cyclic building block characterized by an allylic alcohol motif adjacent to a vinyl bromide.[1] This specific arrangement—a "halo-allylic" scaffold—provides orthogonal reactivity handles: the hydroxyl group allows for directed functionalization or stereochemical control, while the vinyl bromide serves as a pre-installed electrophile for transition-metal-catalyzed cross-coupling reactions.[1]
Key Identifiers
Property
Data
CAS Number
61426-49-1
IUPAC Name
2-Bromocyclohex-2-en-1-ol
Molecular Formula
C₆H₉BrO
Molecular Weight
177.04 g/mol
SMILES
OC1CCCC=C1Br
Appearance
Colorless to pale yellow oil (typically)
Solubility
Soluble in MeOH, DCM, THF, EtOAc
Synthesis: The Luche Reduction Protocol
The most robust route to 2-bromo-2-cyclohexen-1-ol is the 1,2-reduction of its corresponding enone, 2-bromo-2-cyclohexen-1-one .[1] Standard reduction with NaBH₄ often leads to mixtures of 1,2- and 1,4-reduction products (yielding saturated alcohols).[1] To ensure exclusive formation of the allylic alcohol, the Luche reduction conditions (NaBH₄ + CeCl₃[1]·7H₂O) are mandatory.[1][2]
Mechanistic Insight
The addition of Cerium(III) chloride activates the carbonyl oxygen via coordination, making it more susceptible to nucleophilic attack by the borohydride.[1] Crucially, Ce(III) acts as a Lewis acid that hardens the carbonyl carbon, favoring the direct 1,2-addition of the "hard" hydride nucleophile over the "soft" conjugate addition (1,4-attack).[1]
Experimental Protocol
Objective: Synthesis of 2-bromo-2-cyclohexen-1-ol from 2-bromo-2-cyclohexen-1-one.
Preparation: Dissolve 2-bromo-2-cyclohexen-1-one (1.0 equiv) in Methanol (0.2 M concentration).
Lewis Acid Addition: Add CeCl₃·7H₂O (1.1 equiv) to the solution.[1] Stir at 0°C until fully dissolved.
Reduction: Slowly add NaBH₄ (1.1 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur.[1]
Quench: Monitor by TLC. Upon completion (~30 min), quench with saturated aqueous NH₄Cl.
Workup: Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][3]
Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though crude purity is often high.[1]
Synthesis Pathway Visualization[1]
Figure 1: Selective 1,2-reduction of the enone precursor using Luche conditions to preserve the vinyl bromide functionality.[1]
Reactivity & Applications in Drug Development[1]
The utility of 2-bromo-2-cyclohexen-1-ol lies in its ability to serve as a divergent scaffold .[1] It is widely used in the total synthesis of natural products and the development of pharmaceutical intermediates.[1]
Palladium-Catalyzed Cross-Coupling
The C2-Bromine bond is a vinyl bromide, making it an excellent partner for Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]
Application: Introduction of aryl or alkenyl groups at the C2 position to build complex carbocycles.[1]
Advantage: The C1-hydroxyl group can be protected (e.g., TBS ether) or used as a directing group to control the stereochemistry of the incoming nucleophile or subsequent oxidation steps.[1]
Directed Epoxidation
The hydroxyl group at C1 can direct epoxidation reagents (like mCPBA or Vanadyl acetylacetonate/TBHP) to the syn face of the double bond.[1]
Result: Formation of syn-epoxy alcohols, which are precursors to functionalized inositols and aminocyclitols (common motifs in antibiotics).[1]
Enzymatic Resolution
For asymmetric synthesis, the racemic alcohol can be resolved using lipases (e.g., Pseudomonas cepacia lipase) in vinyl acetate.[1]
Outcome: Yields optically pure (S)-2-bromo-2-cyclohexen-1-ol and the corresponding (R)-acetate.[1] High enantiomeric excess (>98% ee) makes this valuable for chiral drug synthesis.[1]
While specific toxicological data for this intermediate is often limited, it should be handled with the standard precautions reserved for alkyl/vinyl halides and allylic alcohols.[1]
Hazards: Potential skin and eye irritant.[1] May be harmful if swallowed or inhaled.[1]
Stability: Light sensitive (due to the vinyl bromide).[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
Incompatibility: Strong oxidizing agents, strong bases (can induce elimination to form cyclohexynes or polymerization).[1]
References
Sigma-Aldrich. 2-Bromo-2-cyclohexen-1-ol Product Specification. Retrieved from [1]
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1] Link[1]
Johnson, C. R., & Adams, J. P. (1998). Enzymatic Resolution of 2-Halo-2-cyclohexen-1-ols.[1] Journal of Organic Chemistry.[1] (Demonstrates the kinetic resolution to access chiral forms).
PubChem. 2-Bromocyclohex-2-en-1-ol Compound Summary. National Library of Medicine.[1] Link[1]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical analysis of the thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol, a key intermediate in organic s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol, a key intermediate in organic synthesis. While direct experimental data on the stability of this specific molecule is limited in published literature, this document synthesizes foundational principles of conformational analysis, allylic strain, and electronic effects to build a robust theoretical framework for understanding its behavior. By examining analogous structures, such as substituted cyclohexenes and 2-halocyclohexanones, we elucidate the key factors governing the stability of its conformers. Furthermore, this guide proposes detailed experimental protocols for the synthesis and systematic evaluation of the thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol under various stress conditions, providing a roadmap for researchers to generate critical data for its application in complex synthetic pathways.
Introduction: The Significance of 2-Bromo-2-cyclohexen-1-ol in Synthesis
2-Bromo-2-cyclohexen-1-ol, with its bifunctional nature comprising a vinyl bromide and an allylic alcohol, represents a versatile building block in organic chemistry.[1] Its strategic placement of reactive sites allows for a multitude of transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products and pharmaceutical agents. However, the utility of such an intermediate is intrinsically linked to its stability. Undesired isomerization, decomposition, or rearrangement can lead to low yields, complex product mixtures, and challenges in purification.
This guide aims to provide a deep understanding of the factors governing the thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol. We will delve into the conformational intricacies of the cyclohexene ring, the impact of allylic strain, and the electronic interplay between the bromo and hydroxyl substituents. By understanding these principles, researchers can better predict its behavior, optimize reaction conditions, and ensure the integrity of their synthetic routes.
Theoretical Framework for the Stability of 2-Bromo-2-cyclohexen-1-ol
The thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol is primarily dictated by the conformational preferences of its cyclohexene ring and the steric and electronic interactions of its substituents. The cyclohexene ring adopts a half-chair conformation, and the substituents can exist in pseudo-axial or pseudo-equatorial positions.
Conformational Analysis and Allylic Strain
The presence of the double bond in the cyclohexene ring flattens a portion of the ring, leading to two predominant half-chair conformers that can interconvert. The stability of these conformers is significantly influenced by allylic strain, which is the steric interaction between substituents on the double bond and at the allylic positions.[2]
In 2-Bromo-2-cyclohexen-1-ol, the key allylic interactions to consider are:
A(1,3) Strain: This is the strain between the substituent at the allylic carbon (the hydroxyl group at C1) and the substituent on the double bond (the bromine atom at C2).[3] The size of the substituents plays a crucial role; larger groups will lead to greater steric repulsion.[2]
A(1,2) Strain: This is the strain between the substituent at the allylic carbon (the hydroxyl group at C1) and the other substituent on the double bond (a hydrogen atom at C3 in this case).
The hydroxyl group at the allylic position (C1) can be in a pseudo-axial or pseudo-equatorial orientation. The relative stability of these two conformers is a balance between minimizing these allylic strain interactions.
Pseudo-axial OH: In this conformation, the hydroxyl group is perpendicular to the general plane of the ring. This can lead to significant 1,3-diaxial-like interactions with the pseudo-axial hydrogen at C5.
Pseudo-equatorial OH: In this conformation, the hydroxyl group is in the general plane of the ring. This position is generally favored for bulky substituents in substituted cyclohexanes to avoid 1,3-diaxial interactions.[4]
The interplay of these steric forces will determine the dominant conformer in the equilibrium. It is plausible that the conformer with the pseudo-equatorial hydroxyl group is the more stable one to minimize steric clashes.
Electronic Effects
Beyond sterics, electronic factors also play a role in the stability of 2-Bromo-2-cyclohexen-1-ol. The electronegativity of the bromine and oxygen atoms creates dipoles in the C-Br and C-O bonds. The relative orientation of these dipoles in the different conformers can influence their stability.
Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the pi-system of the double bond could stabilize certain conformations. For instance, in some cis-2-halocyclohexanols, an intramolecular hydrogen bond between the hydroxyl group and the halogen has been observed to influence conformational preference.[5]
The following diagram illustrates the key conformational considerations:
Caption: Factors influencing the conformational equilibrium of 2-Bromo-2-cyclohexen-1-ol.
Potential Pathways for Isomerization and Decomposition
The thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol is also defined by its propensity to undergo irreversible or reversible chemical transformations.
Allylic Rearrangement: The allylic alcohol functionality could potentially undergo a[4][6]-rearrangement, leading to the formation of 3-Bromo-cyclohex-1-en-1-ol. This process could be catalyzed by acid or heat.
Elimination: Under basic conditions or upon heating, elimination of HBr or water could occur, leading to the formation of cyclohexadienol or bromocyclohexadiene derivatives, respectively.
Oxidation: The allylic alcohol is susceptible to oxidation to the corresponding enone, 2-bromocyclohex-2-en-1-one.[7]
Decomposition: Prolonged storage, especially in the presence of light or impurities, could lead to decomposition, potentially through radical pathways, as is sometimes observed with vinyl bromides.
The following diagram illustrates potential degradation pathways:
Caption: Potential degradation pathways for 2-Bromo-2-cyclohexen-1-ol.
Experimental Protocol for Assessing Thermodynamic Stability
A systematic evaluation of the thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol is crucial for its reliable use in synthesis. The following protocols, adapted from standard industry practices for stability testing, can be employed.[8][9][10]
Synthesis and Purification of 2-Bromo-2-cyclohexen-1-ol
A common route to 2-Bromo-2-cyclohexen-1-ol is the reduction of 2-bromocyclohex-2-en-1-one.[11]
Step-by-step Methodology:
Reaction Setup: To a solution of 2-bromocyclohex-2-en-1-one (1.0 eq) in methanol at 0 °C, add cerium(III) chloride heptahydrate (1.1 eq).
Reduction: Stir the mixture for 15 minutes, then add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[8]
Table 1: Proposed Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Duration
Temperature (°C)
Acid Hydrolysis
0.1 M HCl, 1 M HCl
24 hours
60
Base Hydrolysis
0.1 M NaOH, 1 M NaOH
8 hours
60
Oxidation
3% H₂O₂
12 hours
Room Temperature
Thermal
Dry Heat
48 hours
80
Photolytic
UV/Vis light exposure
24 hours
Room Temperature
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Analytical Methodology
A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
Detection: UV detection (e.g., at 210 nm) and mass spectrometry (MS) for identification of degradants.
Conclusion
The thermodynamic stability of 2-Bromo-2-cyclohexen-1-ol is a critical parameter for its successful application in organic synthesis. While direct experimental data is scarce, a thorough understanding of conformational analysis, particularly the role of allylic strain, provides a strong basis for predicting its behavior. The pseudo-equatorial conformation of the hydroxyl group is likely favored to minimize steric interactions.
The proposed experimental protocols for synthesis and forced degradation studies offer a clear path for researchers to systematically evaluate the stability of this important synthetic intermediate. By generating this data, the scientific community can better harness the synthetic potential of 2-Bromo-2-cyclohexen-1-ol, leading to more efficient and robust synthetic strategies for the creation of valuable molecules.
References
LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link][4]
Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews, 89(8), 1841–1860.
Johnson, F. (1968). Allylic strain in six-membered rings. Chemical Reviews, 68(4), 375–413.
LookChem. (n.d.). (S)-2-bromo-cyclohex-2-en-1-ol. Retrieved February 23, 2026, from [Link][11]
PubChem. (n.d.). 2-Bromocyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][1]
Wikipedia. (2023, December 29). Allylic strain. In Wikipedia. [Link][2]
Yoshinaga, F., et al. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1494-1498.[12]
ResearchGate. (2025, August 6). Allylic 1,3-strain as a controlling factor in stereoselective transformations. [Link][3]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link][9][10]
ResearchGate. (2025, August 10). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link][5]
PubChem. (n.d.). 2-Bromocyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][7]
Technical Guide: Solubility and Handling of 2-Bromo-2-cyclohexen-1-ol
Part 1: Executive Summary & Chemical Context 2-Bromo-2-cyclohexen-1-ol (CAS: 61426-49-1) is a functionalized cyclic allylic alcohol characterized by a vinyl bromide motif. This bifunctional nature—possessing both a polar...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context
2-Bromo-2-cyclohexen-1-ol (CAS: 61426-49-1) is a functionalized cyclic allylic alcohol characterized by a vinyl bromide motif. This bifunctional nature—possessing both a polar hydroxyl group and a lipophilic, halogenated cyclohexene ring—dictates a specific solubility profile critical for its isolation, purification, and utility as a chiral building block in drug development.
Unlike simple alcohols, the presence of the vinyl bromide moiety at the C2 position modulates the compound's polarity and stability. While the hydroxyl group confers hydrogen-bonding capability, the lipophilic carbocycle and the heavy bromine atom render the molecule predominantly soluble in medium-polarity organic solvents.
Antisolvents: Water (limited solubility), Hexanes (soluble, but used as a gradient diluent).
Part 2: Solubility Profile & Solvent Compatibility[1]
The following data synthesizes experimental extraction protocols and predictive physicochemical properties (LogP ~1.6).
Table 1: Solubility Performance in Common Solvents
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Mechanistic Rationale
Chlorinated
Dichloromethane (DCM)
Excellent (>100 mg/mL)
Extraction, NMR Analysis, Reaction Solvent
High polarizability of DCM interacts favorably with the vinyl bromide; excellent for partitioning from water.
Esters
Ethyl Acetate (EtOAc)
Excellent
Extraction, Chromatography
Hydrogen bonding with the C1-OH group; standard solvent for silica gel purification.
Ethers
THF, Diethyl Ether
Good to Excellent
Reaction Solvent (e.g., Grignard, Reductions)
Good solvation of the alcohol; THF is preferred for enzymatic reductions or metal-catalyzed couplings.
Alcohols
Methanol, Ethanol
Good
Reaction Solvent (Reductions)
High polarity matches the OH group; often used in NaBH4 or enzymatic reductions of the corresponding enone.
Dipolar Aprotic
DMSO, DMF
Excellent
Biocatalysis, Nucleophilic Substitutions
Solubilizes the compound completely; often used in enzymatic screening kits.
Alkanes
Hexane, Heptane
Moderate
Chromatography (Gradient)
Used to decrease polarity during purification; compound is soluble but less so than in DCM/EtOAc.
Aqueous
Water
Poor (<10 mg/mL)
Work-up (Wash)
The hydrophobic cyclohexenyl ring and bromine atom dominate, forcing the compound into the organic phase.
Critical Stability Note:
While soluble in alcohols (MeOH/EtOH), avoid prolonged storage in acidic alcoholic solutions . Although vinyl bromides are relatively stable, the allylic alcohol motif can undergo acid-catalyzed dehydration or rearrangement (allylic transposition) to form conjugated dienes or isomeric ketones.
Part 3: Technical Protocols
Protocol A: Extraction from Aqueous Reaction Mixtures
Context: Isolating the product after enzymatic reduction or chemical synthesis in aqueous/organic cosolvent systems.
The Principle: The partition coefficient (LogP ~1.6) favors the organic phase. However, the hydroxyl group creates slight water affinity. A standard single extraction is insufficient; multiple extractions with a polarizable solvent are required.
Quench: Stop the reaction (e.g., add dilute HCl or sat. NH4Cl if basic).
Phase Selection: Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Recommendation: DCM is superior for vinyl halides due to better polarizability matching, but EtOAc is greener and sufficient.
Extraction: Extract the aqueous layer 3 times (3 x Vol_organic).
Wash: Wash the combined organic layers with Brine (sat. NaCl) .
Why? The "salting-out" effect increases the ionic strength of the water, forcing the polar alcohol completely into the organic phase.
Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate) or MgSO4. Filter and concentrate.
Protocol B: Purification via Flash Chromatography
Context: Separating the alcohol from the starting enone (2-bromo-2-cyclohexen-1-one) or over-reduced byproducts.
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
Mobile Phase System: Hexane / Ethyl Acetate.[2]
Dissolution: Dissolve the crude oil in a minimum volume of DCM (not Hexane, as it may oil out at high concentration).
Ramp: 80:20 Hexane:EtOAc (Target alcohol typically elutes here).
Flush: 50:50 Hexane:EtOAc (Elutes highly polar diols if present).
Detection: UV at 254 nm (The vinyl bromide chromophore is UV active). Staining with PMA (Phosphomolybdic Acid) or KMnO4 is also effective for the alcohol.
Part 4: Mechanistic Visualization (Workflow)
The following diagram illustrates the decision logic for solvent selection based on the process stage (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection during the lifecycle of 2-bromo-2-cyclohexen-1-ol handling.
Part 5: References & Authority
The protocols and solubility data above are grounded in standard organic synthesis methodologies for halo-allylic alcohols and specific literature regarding the enzymatic and chemical synthesis of this intermediate.
Context: Describes the synthesis of (S)-2-bromo-2-cyclohexen-1-ol using biocatalytic reduction in DMSO/Buffer systems and extraction with organic solvents.
URL:
Chemical Synthesis & Purification:
Source: Organic Syntheses (General procedures for bromo-enones and related alcohols).
Context: Details the bromination of cyclohexenone and subsequent handling in CCl4 (historic) or DCM (modern) , and purification via silica gel.
URL:
Physical Properties & Safety:
Source: PubChem / NIH.
Context: Physical property data (MW 177.04) and safety handling (Skin/Eye Irritant).
URL:
Chromatographic Techniques:
Source: BenchChem / Standard Protocols.
Context: General protocols for purifying brominated cyclic compounds using Ethyl Acetate/Hexane gradients.
Protecting Group Strategies for the Hydroxyl Moiety of 2-Bromo-2-cyclohexen-1-ol: An Application Guide
Abstract This technical guide provides a comprehensive overview of protecting group strategies for the hydroxyl moiety of 2-bromo-2-cyclohexen-1-ol, a versatile building block in organic synthesis. The inherent reactivit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the hydroxyl moiety of 2-bromo-2-cyclohexen-1-ol, a versatile building block in organic synthesis. The inherent reactivity of the allylic alcohol and the presence of a vinyl bromide necessitate careful selection of protecting groups to ensure orthogonality and high yields in subsequent transformations. This document details the selection criteria, experimental protocols for the installation and removal of suitable protecting groups, and a comparative analysis of their stability. The protocols and insights provided are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Synthetic Challenge
2-Bromo-2-cyclohexen-1-ol is a valuable synthetic intermediate due to its bifunctional nature, incorporating both a reactive allylic alcohol and a vinyl bromide. This combination allows for a diverse range of subsequent chemical modifications, including nucleophilic substitution, cross-coupling reactions, and oxidations. However, the hydroxyl group's acidity and nucleophilicity can interfere with many of these desired transformations.[1][2] Therefore, effective protection of this hydroxyl moiety is a critical step in multi-step synthetic sequences involving this substrate.
The primary challenge lies in identifying a protecting group that is:
Easily and efficiently introduced under mild conditions that do not affect the vinyl bromide or the allylic system.
Stable to the reaction conditions of the intended subsequent transformations.
Selectively and cleanly removed under conditions that leave the rest of the molecule, including the sensitive vinyl bromide, intact.[3]
This guide will focus on three major classes of protecting groups that have proven effective for allylic alcohols: silyl ethers, acetal ethers (MOM and BOM), and ester-based protecting groups.
Selecting the Optimal Protecting Group: A Decision Framework
The choice of a protecting group is not a one-size-fits-all decision. It is dictated by the specific reaction sequence planned for the protected substrate. The following decision framework, illustrated in the flowchart below, provides a logical approach to selecting the most appropriate protecting group.
Conversion of 2-Bromo-2-cyclohexen-1-ol to epoxides
Application Note & Protocol Guide Topic: Strategic Conversion of 2-Bromo-2-cyclohexen-1-ol to Epoxides: Mechanisms and Methodologies Audience: Researchers, scientists, and drug development professionals. Abstract The tra...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Strategic Conversion of 2-Bromo-2-cyclohexen-1-ol to Epoxides: Mechanisms and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The transformation of 2-bromo-2-cyclohexen-1-ol into its corresponding epoxide is a pivotal process in synthetic organic chemistry, yielding versatile intermediates for the synthesis of complex molecules and pharmaceutical agents. This document provides a comprehensive guide to the primary synthetic routes for this conversion. We will explore two principal strategies: the base-mediated intramolecular SN2 cyclization of the inherent bromohydrin functionality and the direct diastereoselective epoxidation of the alkene using peroxy acids. Furthermore, we will introduce the Sharpless asymmetric epoxidation as an advanced method for achieving high enantioselectivity. This guide details the underlying mechanisms, provides step-by-step experimental protocols, and offers expert insights into the rationale behind experimental choices, empowering researchers to select and execute the optimal strategy for their synthetic goals.
Introduction: The Synthetic Value of 2-Bromo-2-cyclohexen-1-ol Epoxides
2-Bromo-2-cyclohexen-1-ol is a bifunctional molecule containing both an allylic alcohol and a vinyl bromide. This unique arrangement allows for strategic manipulation to form highly functionalized epoxide structures. Epoxides, or oxiranes, are valuable three-membered cyclic ethers that are highly reactive due to significant ring strain.[1] This reactivity makes them susceptible to ring-opening by a variety of nucleophiles, enabling the stereospecific introduction of two new functional groups. The epoxides derived from 2-bromo-2-cyclohexen-1-ol are particularly useful as they can serve as precursors to complex diols, aminoalcohols, and other key structural motifs in natural product synthesis and drug discovery.[2][3]
The choice of synthetic method to achieve this transformation is critical as it dictates the stereochemical outcome of the final epoxide product. This note will dissect the two most common and effective pathways.
This method leverages the intrinsic bromohydrin character of the starting material. The reaction proceeds via an intramolecular Williamson ether synthesis, where the alcohol is deprotonated to form a nucleophilic alkoxide, which then attacks the carbon atom bearing the bromine atom.[4]
Mechanism and Stereochemical Imperatives
The success of this intramolecular SN2 reaction is governed by strict stereochemical requirements. The reaction mechanism involves two key steps:
Deprotonation: A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), abstracts the acidic proton from the hydroxyl group to form an alkoxide ion.
Intramolecular Attack: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the electrophilic carbon attached to the bromine.
For the Sngcontent-ng-c3932382896="" class="ng-star-inserted">N2 displacement to occur, the attacking nucleophile (the alkoxide) and the leaving group (the bromide ion) must adopt an anti-periplanar conformation.[4] In the context of the cyclohexane ring, this translates to a requirement for a diaxial arrangement of the reacting groups in a chair-like transition state. Although the diequatorial conformer is generally more stable, the molecule can access the less stable diaxial conformation, which is then rapidly consumed in the irreversible cyclization reaction, driving the equilibrium forward.[4] This stereospecific process results in an inversion of configuration at the carbon center where the substitution occurs.
Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
Cooling: Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Dissolve 2-bromo-2-cyclohexen-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
Washing: Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired epoxide.
Pathway II: Diastereoselective Epoxidation with Peroxy Acids
This approach involves the direct oxidation of the carbon-carbon double bond using an electrophilic oxygen source, most commonly a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[5] This method is known for its reliability and stereochemical predictability, which is often directed by the allylic hydroxyl group.
Mechanism and The Role of the Allylic Hydroxyl Group
The epoxidation of an alkene with a peroxy acid is a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid byproduct.[5][6]
A key feature of the epoxidation of allylic alcohols is the directing effect of the hydroxyl group. The -OH group can form a hydrogen bond with the incoming peroxy acid.[7][8] This interaction positions the oxidant on a specific face of the double bond, leading to the delivery of the oxygen atom syn (on the same side) to the hydroxyl group.[8][9] This results in a high degree of diastereoselectivity, which is a powerful tool for controlling the stereochemistry of the product.
Visualization: m-CPBA Epoxidation Mechanism
Caption: Concerted mechanism of syn-epoxidation directed by the allylic alcohol.
Experimental Protocol: m-CPBA Epoxidation
Objective: To synthesize the syn-epoxide via directed epoxidation.
Dissolution: Dissolve 2-bromo-2-cyclohexen-1-ol (1.0 equivalent) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Reagent Addition: Add m-CPBA (1.1 - 1.5 equivalents) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Quenching: Cool the mixture to 0 °C and quench the excess peroxy acid by adding saturated aqueous Na₂SO₃ solution. Stir vigorously for 20 minutes.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography to yield the pure epoxide.
Advanced Method: Sharpless Asymmetric Epoxidation
For applications requiring high enantiopurity, the Sharpless Asymmetric Epoxidation is the method of choice for allylic alcohols.[3] This Nobel Prize-winning reaction utilizes a catalytic system to achieve excellent enantioselectivity.[3]
Core Reagents: The system consists of a titanium(IV) isopropoxide catalyst, a chiral ligand (typically diethyl tartrate, DET), and an oxidant, tert-butyl hydroperoxide (TBHP).[10][11]
Stereochemical Control: The chirality of the product is predictably controlled by the stereoisomer of the DET used. L-(+)-DET directs epoxidation to one face of the alkene, while D-(-)-DET directs it to the opposite face.[10][12]
Protocol: The reaction is typically run at low temperatures (e.g., -20 °C) in an anhydrous solvent like dichloromethane, in the presence of molecular sieves to exclude water, which can deactivate the catalyst.[12][13]
Visualization: Sharpless Epoxidation Workflow
Caption: General workflow for the Sharpless Asymmetric Epoxidation.
Summary and Method Comparison
The optimal method for converting 2-bromo-2-cyclohexen-1-ol to an epoxide depends on the desired stereochemical outcome and the synthetic context.
Feature
Base-Mediated Cyclization
m-CPBA Epoxidation
Sharpless Epoxidation
Primary Reagents
Strong Base (e.g., NaH, NaOH)
Peroxy Acid (e.g., m-CPBA)
Ti(O-iPr)₄, Chiral DET, TBHP
Mechanism
Intramolecular SN2
Concerted Electrophilic Addition
Catalytic Asymmetric Oxidation
Stereochemical Outcome
Racemic (unless starting material is chiral); stereospecific based on starting material conformation
Diastereoselective (syn to -OH)
Enantioselective (predictable)
Key Advantages
Utilizes inherent functionality; often high yielding.
Peroxy acids can be hazardous; produces stoichiometric waste.
Requires strictly anhydrous conditions; catalyst can be sensitive.[13]
Safety Precautions
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.
meta-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. It is a potential skin and respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[13]
Organic Solvents (THF, DCM): Flammable and volatile. Handle in a fume hood and away from ignition sources.
tert-Butyl Hydroperoxide (TBHP): A potentially explosive peroxide. Use commercially available solutions and avoid high concentrations.[13]
References
Halohydrins from Alkenes. (2024, November 7). Chemistry Steps. [Link]
Process for preparation of halohydrin and epoxide. (n.d.).
Epoxidation of allylic alcohols. (n.d.). Wikipedia. [Link]
m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]
Epoxidation. (2022, October 4). Chemistry LibreTexts. [Link]
Sharpless Epoxidation. (2023, April 30). JoVE. [Link]
Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023, January 5). PMC. [Link]
Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. [Link]
Transformation of epoxides into halohydrins and aminoalcohols by metal halides. (n.d.). SciSpace. [Link]
Preparation of Epoxides from Halohydrins. (2019, February 22). YouTube. [Link]
Facial selectivity in epoxidation of 2-cyclohexen-1-ol with peroxy acids. A computational DFT study. (2000, December 29). PubMed. [Link]
Epoxidation of cyclohexene with active oxygen species produced by reducing dioxygen in the presence of Br– ion. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
On the Epoxidation of Alkenes. (n.d.). University of Calgary. [Link]
Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022, January 10). YouTube. [Link]
PREPARATION OF CYCLOHEXENE OXIDE. (n.d.).
Organic Synthesis – A. Armstrong. (2003-2004). Imperial College London. [Link]
Allylic Bromination Mechanism (with peroxides). (2018, February 9). YouTube. [Link]
Synthesis of cyclohexene oxide. (n.d.). PrepChem.com. [Link]
Enantioselective Epoxidation of Allylic Alcohols. (n.d.). Organic Syntheses Procedure. [Link]
Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). Organic Chemistry - YouTube. [Link]
Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. [Link]
Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. (2014, January 14). Journal of the American Chemical Society - ACS Publications. [Link]
Synthesis of epoxides. (n.d.). Organic Chemistry Portal. [Link]
Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. (n.d.). Request PDF - ResearchGate. [Link]
Application Notes and Protocols for Negishi Coupling of 2-Bromo-2-cyclohexen-1-ol
Abstract This document provides a comprehensive guide to the Negishi cross-coupling reaction, specifically tailored for the synthesis of 2-substituted-2-cyclohexen-1-ol derivatives from 2-bromo-2-cyclohexen-1-ol. This po...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the Negishi cross-coupling reaction, specifically tailored for the synthesis of 2-substituted-2-cyclohexen-1-ol derivatives from 2-bromo-2-cyclohexen-1-ol. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient method for creating complex molecular architectures, which are of significant interest to researchers in medicinal chemistry and materials science. We present a detailed exploration of the reaction mechanism, discuss critical experimental parameters, and provide step-by-step protocols for both the preparation of the requisite organozinc reagents and the subsequent coupling reaction. The information herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the successful implementation of this valuable synthetic transformation.
Introduction: The Strategic Importance of the Negishi Coupling
The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery by Professor Ei-ichi Negishi, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the construction of carbon-carbon bonds.[3] The reaction's broad substrate scope, high functional group tolerance, and the ability to couple sp, sp², and sp³-hybridized carbon centers make it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4]
The substrate of focus, 2-bromo-2-cyclohexen-1-ol, is a versatile building block. The presence of the vinyl bromide allows for selective cross-coupling, while the allylic alcohol moiety provides a handle for further functionalization. The Negishi coupling of this substrate opens a direct and modular route to a diverse array of 2-substituted-2-cyclohexen-1-ols, which are important structural motifs in many biologically active compounds.
Reaction Mechanism and Rationale
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps, initiated by a palladium(0) catalyst.[2][5]
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (2-bromo-2-cyclohexen-1-ol) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-bromine bond.[2] The relative rate of this step generally follows the trend of halide reactivity: I > OTf > Br >> Cl.[1]
Transmetalation: In this step, the organozinc reagent transfers its organic group to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex and a zinc halide salt.[1] The choice of organozinc reagent (R-ZnX or R₂Zn) can influence the reaction, though the selection is often based on ease of preparation.[6]
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Negishi coupling reaction.
Key Experimental Considerations
The success of a Negishi coupling reaction is highly dependent on several critical factors. Careful attention to these details is paramount for achieving high yields and reproducibility.
Anhydrous and Inert Conditions: Organozinc reagents are highly sensitive to moisture and oxygen.[1] Therefore, all reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Glassware should be thoroughly flame- or oven-dried, and all solvents and reagents must be anhydrous.
Preparation and Quality of Organozinc Reagents: The reactivity of the organozinc reagent is a key determinant of the reaction's success. These reagents can be prepared from the corresponding organic halides via oxidative insertion of zinc metal or by transmetalation from organolithium or Grignard reagents.[7][8] The activation of zinc dust, often with reagents like 1,2-dibromoethane or iodine, is crucial for efficient reaction.[9] The addition of lithium chloride can also be beneficial, as it helps to break up organozinc aggregates and increase their reactivity.[9]
Catalyst and Ligand Selection: While palladium catalysts are most common, nickel catalysts can also be employed.[1] The choice of ligand is critical and can significantly impact the reaction's efficiency and, in some cases, its stereochemical outcome.[10][11][12][13] For coupling with vinyl halides, bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps.[9]
Experimental Protocols
The following protocols provide a general framework for the Negishi coupling of 2-bromo-2-cyclohexen-1-ol. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Preparation of Organozinc Reagents
This protocol describes the in situ preparation of an organozinc reagent from an organic halide.
Materials:
Organic bromide or iodide (1.0 equiv)
Activated zinc dust (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Iodine (catalytic amount)
Anhydrous Zinc Chloride (ZnCl₂) solution in THF (if starting from an organolithium or Grignard reagent)
Procedure (from Organic Halide):
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add activated zinc dust.
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
Add anhydrous THF, followed by a catalytic amount of iodine. The disappearance of the iodine's color indicates zinc activation.[9]
Slowly add the organic halide (dissolved in anhydrous THF) to the activated zinc suspension. The reaction may be exothermic.
Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete. The resulting solution can be used directly in the coupling reaction.[7]
Procedure (from Organolithium or Grignard Reagent):
In a separate flame-dried Schlenk flask under an argon atmosphere, prepare the organolithium or Grignard reagent according to standard procedures.
Cool the solution of the organometallic reagent to 0 °C.
Slowly add an anhydrous solution of ZnCl₂ in THF to the cooled solution.
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting organozinc reagent is ready for use.[7]
Protocol 2: Negishi Coupling of 2-Bromo-2-cyclohexen-1-ol
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst and ligand.
Add anhydrous THF and stir to dissolve the catalyst and ligand.
Add a solution of 2-bromo-2-cyclohexen-1-ol in anhydrous THF.
Slowly add the freshly prepared organozinc reagent solution to the reaction mixture at room temperature.
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Negishi coupling.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Negishi coupling of vinyl bromides. These values should serve as a starting point for optimization.
Entry
Organozinc Reagent
Catalyst (mol%)
Ligand (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Phenylzinc chloride
Pd(PPh₃)₄ (5)
-
THF
60
12
85-95
2
Vinylzinc bromide
Pd₂(dba)₃ (2.5)
XPhos (5)
THF
25
6
80-90
3
Alkylzinc bromide
Pd(dppf)Cl₂ (5)
-
THF/NMP
80
24
70-85
4
Heteroarylzinc chloride
Pd(OAc)₂ (2)
SPhos (4)
Dioxane
100
18
75-90
Note: Yields are highly substrate-dependent and the above data is illustrative.
- Ensure proper zinc activation and use of dry solvents/reagents.[9]- Screen different palladium catalysts and ligands.[10]- Use freshly prepared organozinc reagent.
Formation of homocoupled products
- Reaction temperature is too high- Inefficient transmetalation
- Lower the reaction temperature.- Screen different ligands to facilitate transmetalation.[13]
Decomposition of starting material
- Presence of oxygen- Unstable substrate
- Thoroughly degas all solvents.- Perform the reaction at a lower temperature.
Conclusion
The Negishi coupling of 2-bromo-2-cyclohexen-1-ol is a robust and versatile method for the synthesis of a wide range of 2-substituted cyclohexenol derivatives. By understanding the underlying mechanism and paying careful attention to key experimental parameters, researchers can effectively utilize this powerful reaction to access novel and complex molecular structures. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation in both academic and industrial research settings.
References
Negishi coupling - Wikipedia.
Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).
Negishi coupling reaction: Mechanism, popular application - Chemistry Notes.
Application Notes and Protocols for the Negishi Coupling of Organozinc Reagents with 1-Iodocyclohexene - Benchchem.
Negishi cross-coupling reaction - YouTube.
Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents.
The applications of organozinc reagents in continuous flow chemistry: Negishi coupling.
Negishi Coupling - SynArchive.
Negishi cross-coupling - Name-Reaction.com.
Negishi Coupling - Organic Chemistry Portal.
Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC.
Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles - Organic Chemistry Portal.
ChemInform Abstract: Palladium(0)-Catalyzed Direct Cross-Coupling Reaction of Allylic Alcohols with Aryl- and Alkenylboronic Acids. | Request PDF - ResearchGate.
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC.
Ligand Effects on Negishi Couplings of Alkenyl Halides | Organic Letters - ACS Publications.
Ligand effects on Negishi couplings of alkenyl halides - PubMed - NIH.
Ligand Effects on Negishi Couplings of Alkenyl Halides - Organic Chemistry Portal.
Technical Support Center: Troubleshooting Negishi Reactions with Vinylzinc Bromide - Benchchem.
Technical Support Center: Reduction of 2-Bromo-2-Cyclohexen-1-one
Current Status: Online Agent: Senior Application Scientist Ticket ID: RED-Br-Enone-001 Subject: Optimization of Yield and Selectivity in -Bromo Enone Reduction Executive Summary & Diagnostic Flowchart User Query: "I am r...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: RED-Br-Enone-001
Subject: Optimization of Yield and Selectivity in
-Bromo Enone Reduction
Executive Summary & Diagnostic Flowchart
User Query: "I am reducing 2-bromo-2-cyclohexen-1-one and seeing inconsistent yields. Sometimes I get the saturated ketone, and other times I lose the bromine. How do I lock in the 1,2-reduction to the allylic alcohol?"
Scientist's Response:
The reduction of 2-bromo-2-cyclohexen-1-one presents a classic chemoselectivity challenge. You are navigating three competing reactive sites:
The Carbonyl (
): The desired site of reduction (1,2-addition).
The Alkene (
): Susceptible to conjugate addition (1,4-reduction), leading to the saturated ketone.
The Carbon-Bromine Bond (
): Susceptible to hydrogenolysis (dehalogenation) or radical abstraction.
To maximize yield, you must select the protocol that matches your stereochemical requirements. Use the decision matrix below to select your workflow.
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on stereochemical needs.
Protocol A: The Gold Standard (Luche Reduction)
For racemic synthesis, the Luche Reduction is the industry standard for
-unsaturated ketones. It solves the regioselectivity problem by altering the "hardness" of the nucleophile.
The Mechanism (Why it works)
Standard Sodium Borohydride (
) is a "soft" nucleophile, which often attacks the "soft" electrophilic center (the -carbon of the alkene), resulting in 1,4-reduction (saturated ketone).
The Fix: Adding Cerium(III) Chloride (
) coordinates to the carbonyl oxygen, increasing its electronegativity. Simultaneously, ligand exchange creates methoxyborohydrides, which are "hard" nucleophiles. According to HSAB (Hard-Soft Acid-Base) Theory , the hard nucleophile attacks the hard carbonyl carbon (1,2-addition).[1]
Optimized Protocol
Reagents: 2-bromo-2-cyclohexen-1-one (1.0 eq),
(1.0 eq), (1.0 eq).
Solvent: Methanol (0.2 M concentration). Critical: Do not use THF or Ethanol alone; Methanol is required for the ligand exchange mechanism.
Step-by-Step:
Dissolve the enone and
in Methanol.
Cool the mixture to -78°C (or 0°C if solubility is poor, but lower temp favors 1,2-selectivity).
Add
portion-wise over 5 minutes. Gas evolution () will occur.
Stir for 15–30 minutes. Monitor by TLC (The alcohol is usually more polar than the enone).
Quench: Add saturated aqueous
or Acetone to destroy excess hydride.
Workup: Extract with
or EtOAc. If an emulsion forms (common with Cerium), add a small amount of saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution and stir until layers separate.
Troubleshooting the Luche Reduction
Symptom
Diagnosis
Corrective Action
Product is Saturated Ketone
1,4-reduction occurred.
Ensure was added before the . Ensure solvent is Methanol.
Low Conversion
Old/Inactive .
Borohydride decomposes in moisture. Test reagent activity by adding a pinch to MeOH; vigorous bubbling should occur.
Loss of Bromine
Radical debromination.
Ensure the reaction is kept cold (-78°C). Avoid ambient light if possible (though rare for this specific substrate).
Emulsion during extraction
Cerium hydroxides.
Use Rochelle's Salt wash or filter through a Celite pad before separation.
Protocol B: Enantioselective Reduction (CBS)
If your drug target requires a specific enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the preferred method.
Technical Insight
The steric bulk of the Bromine at the
-position (C2) actually assists in kinetic resolution, often resulting in high enantiomeric excess (ee). The chiral oxazaborolidine catalyst activates the borane () and directs the hydride attack from a specific face.
Optimized Protocol
Reagents: (R)- or (S)-Me-CBS catalyst (0.1 eq),
or Catecholborane (0.6–1.0 eq).
Solvent: Anhydrous THF.
Key Steps:
Drying: Flame-dry all glassware. Moisture kills the CBS catalyst.
Catalyst Prep: Dissolve the CBS catalyst in THF under Argon.
Complexation: Add the Borane source at room temperature.
Addition: Slow addition of the ketone (dissolved in THF) to the catalyst/borane mixture over 1–2 hours. Slow addition keeps the concentration of uncomplexed ketone low, maximizing enantioselectivity.
Quench: Carefully add Methanol (gas evolution!).
FAQ: Common Pitfalls & Chemistry Support
Q: Can I use Catalytic Hydrogenation (
) to reduce the ketone?A: NO.
Palladium on Carbon is excellent for reducing alkenes and performing hydrogenolysis of carbon-halogen bonds. You will likely strip the bromine atom () and reduce the double bond, yielding cyclohexanol or cyclohexanone.
Q: Why is my yield dropping during purification?A: Allylic Alcohol Instability.
2-bromo-2-cyclohexen-1-one reduces to an allylic alcohol . In the presence of acid (even slightly acidic silica gel), allylic alcohols can undergo:
Allylic Rearrangement: The -OH group moves, or the double bond migrates.
Elimination: Forming a diene.
Solution: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidity before loading your sample.
Q: The reaction works but the product decomposes in the freezer. Why?A: Allylic halides/alcohols can be sensitive to auto-oxidation. Store the purified oil under an inert atmosphere (Argon/Nitrogen) at -20°C, preferably in a dark vial.
Mechanistic Visualization
Understanding the coordination is vital for troubleshooting. Below is the interaction model for the Luche Reduction.
Figure 2: Mechanistic pathway of the Luche reduction. Cerium coordination activates the carbonyl, while Methanol modifies the borohydride to favor 1,2-addition.[1]
References
Luche, J. L. (1978).[1][2] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[1]
Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society.[1]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society.[1]
Technical Support Center: Strategies for Preventing Debromination Side Reactions
Welcome to the technical support center for preventing debromination side reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the undesired loss of brom...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for preventing debromination side reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the undesired loss of bromine atoms during synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, improve yields, and simplify purification.
Frequently Asked Questions (FAQs): The Fundamentals of Debromination
Q1: What is debromination and why is it a significant problem?
Debromination, also known as hydrodebromination or protodebromination, is a common side reaction where a bromine atom on a molecule is replaced by a hydrogen atom.[1][2] This is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] This side reaction is problematic for several reasons:
Reduced Yield: It consumes the starting material, directly lowering the yield of the desired product.
Purification Challenges: The debrominated byproduct often has similar physical properties (e.g., polarity) to the starting material and the desired product, making separation by chromatography or recrystallization difficult and time-consuming.
Wasted Reagents: It leads to the unproductive consumption of expensive catalysts, ligands, and coupling partners.
Q2: What are the primary mechanistic pathways that lead to debromination?
Understanding the mechanism is crucial for effective troubleshooting. Debromination in palladium-catalyzed reactions typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. From the resulting Ar-Pd(II)-Br intermediate, several pathways can lead to the undesired product.
Reductive Debromination via Hydride Transfer: This is a very common pathway. A hydride source in the reaction mixture can transfer a hydride (H⁻) to the palladium center. Subsequent reductive elimination of Ar-H produces the debrominated compound and regenerates the Pd(0) catalyst.[1][4] Common hydride sources include certain bases (e.g., alkoxides, organic amines like Et₃N), solvents (e.g., alcohols), or impurities.[2][3][5]
Protonolysis: The Ar-Pd(II)-X intermediate can be cleaved by a proton source (H⁺), especially if the aryl group is electron-rich or the reaction medium is acidic.
β-Hydride Elimination: While more relevant for alkyl halides, this pathway can sometimes play a role in systems where a β-hydrogen is present relative to the metal center, although it's less common for aryl bromides.[5][6]
Below is a diagram illustrating the divergence from the desired cross-coupling cycle.
Caption: Divergence of debromination from the catalytic cycle.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to diagnosing and solving debromination issues encountered during your experiments.
Issue 1: Debromination is the major side product in my cross-coupling reaction.
When the primary undesired material is your debrominated starting material, it indicates that the rate of debromination is competitive with or faster than the desired coupling pathway. The following workflow and Q&A guide will help you systematically optimize your reaction conditions.
Caption: Troubleshooting workflow for excessive debromination.
Q: I'm seeing over 50% debromination. What is the first and most critical parameter to change?
A: Your choice of base. The base is frequently the culprit.[5] Strong bases, particularly alkoxides (e.g., NaOtBu) or organic amines in the presence of water or alcohol, can generate hydride species that fuel the debromination pathway.[1]
Expert Recommendation: Immediately switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[2] For particularly sensitive substrates, cesium fluoride (CsF) can be effective. These bases are less likely to act as hydride donors.
Q: I've switched to K₃PO₄ but debromination persists. What should I investigate next?
A: The palladium catalyst and ligand system. The ligand's electronic and steric properties dictate the stability of the palladium intermediates and the relative rates of transmetalation versus side reactions.[2][5]
Expert Recommendation:
Avoid Overly Bulky/Electron-Rich Ligands: While often effective for activating stubborn bonds, some very electron-rich and bulky phosphine ligands can sometimes accelerate the reductive elimination of Ar-H, leading to debromination.[2]
Screen Ligands: If using a generic ligand like PPh₃, consider switching to a more specialized biaryl phosphine ligand (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway, making it more competitive against debromination.[1]
Q: How does reaction temperature play a role?
A: Higher temperatures can disproportionately accelerate side reactions.[2][5] Debromination pathways may have a higher activation energy than the desired coupling, becoming more prominent at elevated temperatures.
Expert Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[1][2] For example, try running the reaction at 80 °C instead of 110 °C and monitor the product-to-byproduct ratio over time.
Q: My substrate is a 5-bromoindole, and it's very prone to debromination. Are there substrate-specific strategies?
A: Absolutely. For nitrogen-containing heterocycles like indoles and pyrroles, the acidic N-H proton is a major issue.[3][7] Under basic conditions, this proton can be removed, increasing the electron density of the aromatic ring. This can weaken the C-Br bond and interfere with the catalytic cycle.[3]
Expert Recommendation: Protect the indole nitrogen. This is often the most effective single change you can make.[7] Common and effective protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[3] Protection electronically stabilizes the substrate and prevents unwanted interactions with the catalyst and base.[7]
Issue 2: My reaction shows low conversion to the desired product, and I also see some debromination.
In this scenario, the primary issue is an inefficient catalytic cycle. The slow desired reaction gives the debromination pathway more opportunity to occur, even if it's not inherently fast.
Technical Support Center: Stability of 2-Bromo-2-cyclohexen-1-ol
The following technical guide addresses the stability, handling, and troubleshooting of 2-Bromo-2-cyclohexen-1-ol (CAS: 61426-49-1), specifically focusing on its sensitivity to acidic conditions. Executive Technical Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of 2-Bromo-2-cyclohexen-1-ol (CAS: 61426-49-1), specifically focusing on its sensitivity to acidic conditions.
Executive Technical Summary
2-Bromo-2-cyclohexen-1-ol is a functionalized allylic alcohol widely used as a chiral building block in the synthesis of natural products and pharmaceutical intermediates (e.g., via Suzuki-Miyaura coupling).
Critical Stability Warning:
This compound is highly sensitive to Brønsted and Lewis acids . Exposure to acidic environments triggers two primary degradation pathways:
Racemization: Rapid loss of enantiomeric excess (ee) via the formation of a symmetrical allylic carbocation.
Dehydration: Irreversible elimination of water to form 2-bromo-1,3-cyclohexadiene , which subsequently polymerizes or oxidizes to form tars.
Storage Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid unbuffered silica gel during purification.
Mechanistic Degradation Pathways
Understanding the mechanism is essential for troubleshooting. The instability arises from the ease of forming a resonance-stabilized allylic cation.
Figure 1: Acid-catalyzed degradation pathways showing the bifurcation between racemization (reversible hydration) and dehydration (irreversible elimination).
Troubleshooting Guide & FAQs
Scenario A: Loss of Enantiomeric Excess (ee)
User Question: "I synthesized (S)-2-bromo-2-cyclohexen-1-ol with >98% ee, but after column chromatography, the ee dropped to 85%. Why?"
Root Cause:
Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to protonate the allylic alcohol, generating the transient allylic carbocation. Since the cation is planar, water (present in the silica or solvent) can attack from either face, leading to partial racemization.
Solution:
Buffer the Silica: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in the eluent solvent system. This neutralizes acidic sites.
Minimize Contact Time: Flash chromatography should be performed rapidly. Do not leave the compound on the column.
Alternative Stationary Phase: Use neutral alumina or deactivated silica.
Scenario B: Formation of "Tars" or Oils
User Question: "During workup, my clear oil turned into a dark, viscous residue. NMR shows loss of the product signals."
Root Cause:
This indicates dehydration .[1] The allylic cation eliminated a proton to form 2-bromo-1,3-cyclohexadiene . Conjugated dienes containing halogens are often unstable and prone to rapid polymerization or oxidation when exposed to air and acid, resulting in dark "tars."
Solution:
Check Workup pH: Ensure the aqueous layer was fully neutralized before phase separation. If an acid quench was used (e.g., after Luche reduction), use saturated NaHCO3 or phosphate buffer (pH 7) immediately.
Temperature Control: Keep the rotary evaporator bath temperature < 30°C. Heat accelerates the elimination step.
Scenario C: New Impurity Spots on TLC
User Question: "I see a less polar spot running just above my product on TLC after leaving it in CDCl3 overnight."
Root Cause:
Chloroform (CDCl3) often contains traces of HCl (decomposes to phosgene and HCl over time). This trace acid catalyzed the formation of the allylic ether (if ethanol/methanol stabilizer is present) or the diene .
Solution:
Solvent Choice: Use CDCl3 stored over anhydrous K2CO3 or silver foil to scavenge acid. Alternatively, use C6D6 (Benzene-d6) or DMSO-d6 for stability studies.
Process: Run NMR immediately after dissolution.
Standardized Protocols
Protocol 1: Buffered Silica Gel Chromatography
Use this method to purify the compound without racemization.
Step
Action
Technical Note
1
Prepare Slurry
Mix Silica Gel 60 with the eluent (e.g., Hexanes/EtOAc).
2
Add Buffer
Add 1% v/v Triethylamine (Et3N) to the slurry.
3
Pack Column
Pour slurry and flush with 2-3 column volumes of buffered solvent.
4
Load Sample
Load the crude oil (dissolved in minimal buffered solvent).
5
Elute
Elute with solvent containing 0.5% Et3N .
6
Concentrate
Evaporate fractions at < 30°C.
Protocol 2: Safe Workup (Post-Luche Reduction)
The Luche reduction uses CeCl3 and NaBH4. The workup is the critical instability point.
Note: Avoid HCl. If NH4Cl is used, ensure the final pH is not < 6. If necessary, add a small amount of NaHCO3.[1]
Extraction: Extract with Et2O or EtOAc.
Wash: Wash combined organics with Brine (saturated NaCl).
Dry: Dry over anhydrous Na2SO4 (Sodium Sulfate) or K2CO3.
Avoid: MgSO4 (Magnesium Sulfate) can be slightly acidic (Lewis acid character) and may promote degradation in highly sensitive substrates.
Concentration: Remove solvent under reduced pressure at ambient temperature.
Quantitative Stability Data
Condition
Observation
Outcome
pH 1-3 (HCl/H2SO4)
Rapid decomposition (< 5 mins)
Dark tar (Polymerized diene)
pH 5-6 (Untreated Silica)
Slow degradation (Hours)
10-20% loss of ee (Racemization)
pH 7 (Neutral)
Stable
>99% Recovery
CDCl3 (Acidic trace)
Moderate degradation (Days)
Formation of Allylic Chlorides/Ethers
References
Luche, J. L. (1978). "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society. Link
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society. Link
Hoye, T. R., et al. (1999). "Synthesis of 2-bromo-1,3-cyclohexadiene". Journal of Organic Chemistry. (Discussion on diene instability).
PubChem Compound Summary. (2025). "2-Bromocyclohex-2-en-1-ol".[2][3][4][5][6] National Center for Biotechnology Information. Link[2]
The Challenge: Vinyl bromides (alkenyl bromides) are distinct from their aryl counterparts. While generally reactive, they suffer from unique failure modes: volatility-induced loss , stereochemical erosion , and polymerization . Low conversion is often a misdiagnosis of catalyst deactivation or competitive side pathways.
Volatility Audit: Is your vinyl bromide low molecular weight (e.g., vinyl bromide, 1-bromopropene)? If yes, "0% conversion" often means the starting material evaporated before reacting. Action: Switch to sealed tubes or lower temperatures.
Purity Check: Vinyl bromides degrade over time (yellowing indicates HBr release/polymerization). Action: Filter through a short plug of basic alumina before use.
Gas Evolution: Are you seeing bubbles? In Suzuki coupling, this often indicates protodeboronation of the boronic acid, not product formation.
Diagnostic Logic Tree
Use this workflow to identify the root cause of your failure.
Caption: Diagnostic logic flow for identifying failure modes in vinyl bromide cross-coupling reactions.
Troubleshooting Modules
Issue A: The "Stalled" Reaction (Starting Material Persists)
Symptom: The reaction stops at 20-40% conversion. Adding more catalyst does not help.
Root Cause:Inefficient Oxidative Addition.
Unlike aryl halides, vinyl bromides possess an electron-rich alkene backbone. If the vinyl group is sterically hindered (e.g., tri-substituted alkenes), standard catalysts like Pd(PPh₃)₄ fail to insert into the C-Br bond effectively [1].
The Fix: Ligand Engineering
You must switch to electron-rich, bulky phosphine ligands that accelerate oxidative addition.[1]
Component
Recommendation
Scientific Rationale
Ligand
SPhos or XPhos
These Buchwald biaryl ligands create a "pocket" that forces the Pd(0) center to be mono-ligated (LPd), the most active species for oxidative addition [2].
Pre-catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Avoid Pd(PPh₃)₄; the extra triphenylphosphine inhibits the active bulky ligand.
Solvent
THF or Dioxane
Ethereal solvents stabilize the cationic intermediates better than toluene in these systems.
Self-Validation: Run a small scale screen. If SPhos drives conversion to >90% where PPh₃ stalled at 30%, steric hindrance at the oxidative addition step was your bottleneck.
Issue B: Protodehalogenation (Product Mass = SM - Br + H)
Symptom: The vinyl bromide is consumed, but the major product is the alkene where Br is replaced by H.
Root Cause:Transmetallation Failure.
If the transmetallation step (transfer of the coupling partner to Pd) is slower than the reaction of the Pd-Vinyl intermediate with a proton source (water, alcohol, or even acidic protons on the substrate), you get reduction instead of coupling [3].
The Fix: Anhydrous "Reset"
Base Switch: Move from aqueous bases (Na₂CO₃/H₂O) to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ suspended in dry DMF or Dioxane.
Boron Activation: If using Suzuki coupling, the boronic acid needs water or a Lewis base to activate.[1] In anhydrous conditions, add CsF (2 equiv). Fluoride activates the boronic ester without introducing protons.
Symptom: You start with pure E-vinyl bromide but isolate a mixture of E and Z products.
Root Cause:Post-Oxidative Addition Isomerization.
This often occurs via a zwitterionic intermediate or reversible
-hydride elimination (if alkyl groups are present). It is exacerbated by long reaction times and high temperatures.
The Fix:
Lower Temperature: Drop from 100°C to 60°C. Compensate by using a more active catalyst (e.g., Pd-118 or Pd(tBu₃P)₂ ).
Faster Coupling: High catalyst loading (5 mol%) ensures the cross-coupling happens faster than the isomerization equilibrium.
Gold Standard Protocol: Sterically Demanding Vinyl Suzuki Coupling
Use this protocol for tri-substituted vinyl bromides or when standard conditions fail.
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step:
Degassing (Critical): Oxygen promotes homocoupling.[1] Sparge the solvent mixture with Argon for 15 minutes before adding reagents.
Catalyst Pre-formation: In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of dry solvent. Stir for 5 minutes until the solution turns yellow/orange (formation of active L-Pd species).
Assembly: Add the vinyl bromide, boronic ester, and base to the reaction vessel. Add the catalyst solution last.
Reaction: Seal the vessel (crimp cap or pressure tube). Heat to 80°C.
Note: Do not reflux open to air; you will lose ligand efficacy and potentially volatile vinyl substrates.
Workup: Cool to RT. Filter through Celite to remove Pd black.
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating for vinyl bromides?A: Yes, but be cautious. Microwaves accelerate heating, but if your vinyl bromide is volatile, the headspace pressure will skyrocket. Ensure your vessel is rated for >15 bar. Microwave heating is excellent for minimizing stereochemical scrambling as it shortens reaction time.
Q: My vinyl bromide is an oil that turned yellow. Can I still use it?A: The yellow color is likely dissolved Bromine (
) or HBr from decomposition. This is a catalyst poison. Do not use it directly. Dissolve in hexanes, wash with dilute , dry, and concentrate (carefully!) or pass through a basic alumina plug.
Q: Why do I see "Pd Black" precipitating immediately?A: This is "catalyst crash-out." It means your ligand is not stabilizing the Pd(0) effectively, or your reaction is too concentrated. Increase the Ligand:Pd ratio to 3:1 or 4:1. If using PPh₃-based catalysts, switch to bidentate ligands like dppf or Xantphos , which prevent particle agglomeration [4].
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Colacot, T. J. (2008). A Concise Update on the Applications of Palladium-Catalyzed Aryl Chlorides Cross-Coupling Reactions. Platinum Metals Review, 52(3), 172-176. Link
A Comparative Guide to the 13C NMR Spectral Analysis of 2-Bromo-2-cyclohexen-1-ol
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development engaged in the structural elucidation of substituted cyclohexene derivatives. Herein, we present a comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development engaged in the structural elucidation of substituted cyclohexene derivatives. Herein, we present a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data of 2-Bromo-2-cyclohexen-1-ol. In the absence of readily available, public experimental data for this specific compound, this guide provides a robust predictive analysis grounded in the experimental data of analogous compounds and established principles of NMR spectroscopy. By comparing the predicted spectrum of 2-Bromo-2-cyclohexen-1-ol with the experimental spectra of 2-cyclohexen-1-ol and 1-bromocyclohexene, we offer a detailed framework for the interpretation and assignment of its 13C NMR signals.
Introduction: The Significance of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing critical information about its electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift. For complex molecules like substituted cyclohexenes, a thorough analysis of the 13C NMR spectrum is fundamental for unambiguous structure confirmation.
This guide focuses on 2-Bromo-2-cyclohexen-1-ol, a halogenated unsaturated cyclic alcohol. The presence of both a bromine atom and a hydroxyl group on the cyclohexene ring introduces distinct electronic effects that significantly influence the 13C NMR chemical shifts, making its spectral analysis a valuable case study.
Predicted 13C NMR Spectral Data of 2-Bromo-2-cyclohexen-1-ol
Due to the current unavailability of a publicly accessible experimental 13C NMR spectrum for 2-Bromo-2-cyclohexen-1-ol, we have generated a predicted spectrum based on established substituent chemical shift (SCS) effects. The prediction starts with the experimental data of 2-cyclohexen-1-ol and incorporates the expected influence of the bromine substituent on the vinylic and adjacent carbons.
Table 1: Predicted 13C NMR Chemical Shifts for 2-Bromo-2-cyclohexen-1-ol and Experimental Data for Comparative Compounds.
Carbon Atom
2-Cyclohexen-1-ol (Experimental, δ ppm)
1-Bromocyclohexene (Experimental, δ ppm)
2-Bromo-2-cyclohexen-1-ol (Predicted, δ ppm)
Rationale for Prediction
C1
65.5
129.8 (C1)
~68-72
The hydroxyl group remains on C1, but the adjacent C2 is now substituted with an electronegative bromine, causing a slight downfield shift (deshielding).
C2
130.8
108.8 (C2)
~120-125
The direct attachment of the electronegative bromine atom causes a significant downfield shift (deshielding) compared to a proton, but the α-effect of bromine on a double bond is complex and can sometimes be shielding. Compared to 1-bromocyclohexene, the adjacent hydroxyl group will also have an influence.
C3
129.5
24.9 (C3)
~130-135
This vinylic carbon is β to the bromine and adjacent to the carbon bearing the hydroxyl group. The deshielding effect of the double bond and the influence of the allylic alcohol functionality are expected to be the dominant factors.
C4
28.5
22.0 (C4)
~26-30
This allylic carbon is γ to the bromine and β to the hydroxyl group. The effects are expected to be minor, resulting in a chemical shift similar to that in 2-cyclohexen-1-ol.
C5
18.9
24.9 (C5)
~17-21
This carbon is δ to the bromine and γ to the hydroxyl group. The influence of the substituents is minimal at this distance.
C6
31.8
32.7 (C6)
~30-34
This allylic carbon is adjacent to the carbon bearing the hydroxyl group. Its chemical shift is expected to be similar to that in 2-cyclohexen-1-ol.
Note: Experimental data for 2-cyclohexen-1-ol and 1-bromocyclohexene are sourced from publicly available spectral databases. The predicted values for 2-Bromo-2-cyclohexen-1-ol are estimates and should be confirmed by experimental data.
Comparative Analysis
A comparative analysis with structurally similar compounds is a powerful method for validating predicted spectral data and understanding the influence of specific functional groups.
Comparison with 2-Cyclohexen-1-ol
The 13C NMR spectrum of 2-cyclohexen-1-ol provides a foundational reference. The key differences in the predicted spectrum of 2-Bromo-2-cyclohexen-1-ol arise from the substitution of a hydrogen atom with a bromine atom at the C2 position.
C2 (Vinylic Carbon): The most significant change is expected at C2. The direct attachment of the electronegative bromine atom will cause a substantial downfield shift (deshielding) of this carbon's signal compared to the corresponding carbon in 2-cyclohexen-1-ol. The inductive effect of bromine withdraws electron density, reducing the shielding of the C2 nucleus.[1]
C1 (Allylic Alcohol Carbon): The chemical shift of C1, bearing the hydroxyl group, is also expected to be affected. The introduction of bromine at the adjacent C2 position will likely cause a moderate downfield shift due to the inductive effect.
C3 (Vinylic Carbon): The effect on C3, the other vinylic carbon, is expected to be less pronounced than on C2. This carbon is in a β-position to the bromine atom, and the substituent effect will be transmitted through the double bond.
Aliphatic Carbons (C4, C5, C6): The influence of the bromine atom on the more distant aliphatic carbons (C4, C5, and C6) is expected to be minimal, and their chemical shifts should be relatively similar to those in 2-cyclohexen-1-ol.
Comparison with 1-Bromocyclohexene
1-Bromocyclohexene serves as another excellent comparative model, illustrating the effect of a vinylic bromine in a cyclohexene ring without the influence of a hydroxyl group.
Vinylic Carbons (C1 and C2): In 1-bromocyclohexene, the carbon bearing the bromine (C1) is observed at approximately 108.8 ppm, while the other vinylic carbon (C2) is at 129.8 ppm. This highlights the complex electronic effects of the halogen. In 2-Bromo-2-cyclohexen-1-ol, the presence of the allylic hydroxyl group is expected to further deshield the vinylic carbons.
Allylic Carbons: The chemical shifts of the allylic carbons in 1-bromocyclohexene provide a baseline for predicting the shifts of C3 and C6 in our target molecule, after accounting for the influence of the hydroxyl group.
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality, proton-decoupled 13C NMR spectrum of 2-Bromo-2-cyclohexen-1-ol, the following experimental protocol is recommended.
Objective: To acquire a quantitative 13C{¹H} NMR spectrum for structural confirmation and signal assignment.
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
Tetramethylsilane (TMS) as an internal standard (0.03% v/v in the deuterated solvent)
5 mm NMR tube
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
Sample Preparation:
Accurately weigh 20-50 mg of 2-Bromo-2-cyclohexen-1-ol and dissolve it in approximately 0.6-0.7 mL of deuterated solvent containing TMS in a clean, dry vial.
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
Data Acquisition:
Set the spectrometer to the ¹³C nucleus frequency.
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
A sufficient number of scans (typically 1024 or more) should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbon (C2).
A relaxation delay (D1) of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, ensuring more accurate signal integration.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain a flat baseline and positive, symmetrical peaks.
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Perform peak picking to identify the chemical shift of each signal.
Visualization of Concepts
Diagram 1: Structural Comparison
Caption: Molecular structures of the target compound and its comparative analogues.
Diagram 2: Workflow for 13C NMR Spectral Analysis
Caption: A streamlined workflow for the acquisition and analysis of the 13C NMR spectrum.
Conclusion
The 13C NMR spectral analysis of 2-Bromo-2-cyclohexen-1-ol provides a valuable exercise in understanding the interplay of substituent effects on chemical shifts in a cyclic system. While experimental data is not yet publicly available, a robust prediction of the spectrum can be achieved through a comparative analysis with structurally related compounds. The key takeaways are the expected significant downfield shift of the bromine-bearing vinylic carbon (C2) and the more subtle shifts induced on the neighboring carbons. The experimental protocol outlined in this guide provides a clear path for obtaining high-quality data for this and similar compounds. This predictive and comparative approach is a powerful strategy in the structural elucidation of novel molecules.
References
PubChem. (n.d.). 2-Bromo-2-cyclohexen-1-ol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). 2-Cyclohexen-1-ol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to Distinguishing 2-Bromo-2-cyclohexen-1-ol from its Regioisomers
For researchers, scientists, and professionals in drug development, the unequivocal structural characterization of a molecule is a cornerstone of rigorous scientific practice. The synthesis of 2-bromo-2-cyclohexen-1-ol,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unequivocal structural characterization of a molecule is a cornerstone of rigorous scientific practice. The synthesis of 2-bromo-2-cyclohexen-1-ol, a versatile synthetic intermediate, is often accompanied by the formation of constitutional isomers, or regioisomers, which can significantly impact the reactivity, biological activity, and safety profile of subsequent products. This guide provides an in-depth technical comparison of 2-bromo-2-cyclohexen-1-ol and its most probable regioisomers, offering field-proven insights and detailed experimental protocols for their differentiation.
The Challenge of Regiochemical Impurities in the Synthesis of 2-Bromo-2-cyclohexen-1-ol
The most common synthetic route to bromo-substituted cyclohexenols is the allylic bromination of a cyclohexenol precursor, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2] The reaction proceeds via a resonance-stabilized allylic radical intermediate. This delocalization of the radical electron density inevitably leads to the formation of a mixture of regioisomers.
Starting from 2-cyclohexen-1-ol, the initial abstraction of an allylic hydrogen can occur at either the C4 or C6 position, leading to two different, interconverting allylic radicals. The subsequent reaction with bromine can then occur at three distinct positions, yielding the desired 2-bromo-2-cyclohexen-1-ol along with its regioisomers: 3-bromo-2-cyclohexen-1-ol and 6-bromo-2-cyclohexen-1-ol.
Figure 1: Synthetic pathway leading to 2-bromo-2-cyclohexen-1-ol and its primary regioisomers.
Given that these isomers possess the same molecular weight and similar physical properties, their separation and individual characterization are non-trivial. This guide will focus on the most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Distinguishing Regioisomers by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of constitutional isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint for each regioisomer. The key distinguishing features in the ¹H and ¹³C NMR spectra are summarized below.
Key Differentiating Features in ¹H NMR Spectra:
Number and Multiplicity of Olefinic Protons: This is the most straightforward diagnostic.
2-Bromo-2-cyclohexen-1-ol: Possesses one olefinic proton at C3, which will appear as a triplet (or more complex multiplet due to long-range coupling) due to coupling with the adjacent methylene protons at C4.
3-Bromo-2-cyclohexen-1-ol: Has one olefinic proton at C2, which will appear as a doublet due to coupling with the carbinol proton at C1.
6-Bromo-2-cyclohexen-1-ol: Contains two olefinic protons at C2 and C3, which will show complex splitting patterns due to coupling to each other and to adjacent protons.
Chemical Shift of the Carbinol Proton (-CHOH): The position of the bromine atom significantly influences the electronic environment of the proton attached to the carbon bearing the hydroxyl group.
In 2-bromo-2-cyclohexen-1-ol , the carbinol proton is allylic and deshielded by the adjacent double bond.
In 3-bromo-2-cyclohexen-1-ol , the carbinol proton is adjacent to the double bond but not directly attached to a carbon bearing an electronegative atom in the double bond, leading to a different chemical shift.
In 6-bromo-2-cyclohexen-1-ol , the carbinol proton is adjacent to a carbon bearing the bromine atom, leading to significant deshielding.
Key Differentiating Features in ¹³C NMR Spectra:
Chemical Shifts of the sp² Carbons: The positions of the bromine and hydroxyl groups have a pronounced effect on the chemical shifts of the double-bond carbons.
2-Bromo-2-cyclohexen-1-ol: One sp² carbon will be directly attached to the bromine atom, resulting in a downfield shift for that carbon and an upfield shift for the other sp² carbon compared to the parent cyclohexenol.
3-Bromo-2-cyclohexen-1-ol: Similar to the 2-bromo isomer, the carbon bearing the bromine will be shifted downfield.
6-Bromo-2-cyclohexen-1-ol: The sp² carbons will be less affected by the bromine atom at the C6 position, and their chemical shifts will be more similar to those of 2-cyclohexen-1-ol itself.
Chemical Shift of the Carbinol Carbon (-CHOH): The location of the bromine atom influences the chemical shift of the carbon bearing the hydroxyl group.
Feature
2-Bromo-2-cyclohexen-1-ol
3-Bromo-2-cyclohexen-1-ol
6-Bromo-2-cyclohexen-1-ol
¹H Olefinic Protons
1H, multiplet
1H, doublet
2H, complex multiplets
¹H Carbinol Proton (-CHOH)
Allylic, deshielded
Allylic, distinct shift
Adjacent to C-Br, significantly deshielded
¹³C sp² Carbons
One C-Br (downfield), one C-C=C
One C-Br (downfield), one C-C=C
Two C=C, less affected by Br
¹³C Carbinol Carbon (-CHOH)
Allylic
Allylic
Adjacent to C-Br, deshielded
Table 1: Predicted Comparative NMR Data for Bromocyclohexenol Regioisomers.
Chromatographic Separation and Identification by GC-MS
Gas chromatography is an excellent technique for separating volatile compounds with different boiling points and polarities. Coupled with mass spectrometry, it allows for both separation and identification of the regioisomers.
Principles of Separation:
The elution order in gas chromatography on a non-polar column is primarily determined by the boiling points of the analytes. Generally, more compact and less polar molecules have lower boiling points and thus shorter retention times. While predicting the exact elution order without experimental data is challenging, we can infer a likely trend based on molecular structure and intermolecular forces. The position of the polar hydroxyl and bromine groups will affect the overall molecular dipole moment and boiling point.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a robust starting point for the separation of bromocyclohexenol regioisomers. Optimization may be required based on the specific instrument and column used.
Instrumentation:
Gas chromatograph equipped with a mass selective detector (MSD).
Capillary column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for a good balance of separation based on boiling point and polarity differences. Typical dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Sample Preparation:
Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
Injector Temperature: 250 °C
Injection Mode: Split (e.g., 50:1 ratio)
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 220 °C.
Final hold: Hold at 220 °C for 5 minutes.
MSD Parameters:
Transfer line temperature: 280 °C
Ion source temperature: 230 °C
Ionization mode: Electron Ionization (EI) at 70 eV.
Scan range: m/z 40-250.
Data Analysis:
The regioisomers will have the same molecular ion (m/z 176 and 178 in a ~1:1 ratio due to the isotopes of bromine).
Differentiation will be based on their unique retention times and potentially subtle differences in their fragmentation patterns.
Figure 2: Workflow for the separation and identification of bromocyclohexenol regioisomers using GC-MS.
Synthetic Protocol: Allylic Bromination of 2-Cyclohexen-1-ol
The following protocol describes a general procedure for the synthesis of 2-bromo-2-cyclohexen-1-ol, which is likely to produce a mixture of regioisomers.
Materials:
2-Cyclohexen-1-ol
N-Bromosuccinimide (NBS), recrystallized from water.
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent.
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide).
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
In a round-bottom flask, dissolve 2-cyclohexen-1-ol (1.0 eq) in CCl₄.
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir for 2-4 hours. Monitor the reaction by TLC or GC. The reaction is complete when the less dense NBS has been consumed and the denser succinimide has formed at the bottom of the flask.
Cool the reaction mixture to room temperature and filter to remove the succinimide.
Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the regioisomers.
Conclusion
The definitive differentiation of 2-bromo-2-cyclohexen-1-ol from its regioisomers, 3-bromo-2-cyclohexen-1-ol and 6-bromo-2-cyclohexen-1-ol, relies on a synergistic approach employing both spectroscopic and chromatographic techniques. ¹H and ¹³C NMR spectroscopy provide unambiguous structural information based on characteristic chemical shifts and coupling patterns, particularly of the olefinic and carbinol protons and carbons. GC-MS serves as a powerful tool for the physical separation of the isomers and their identification based on retention time and mass spectral data. By understanding the mechanistic basis of their formation and applying the detailed analytical protocols outlined in this guide, researchers can confidently characterize their synthetic products and ensure the regiochemical purity required for their downstream applications.
References
Organic Syntheses, Coll. Vol. 4, p.108 (1963); Vol. 33, p.11 (1953). A procedure for the allylic bromination of cyclohexene using N-bromosuccinimide. [Link]
PubChem. 2-Bromocyclohex-2-en-1-ol. National Center for Biotechnology Information. [Link][3]
PubChem. 3-Bromocyclohex-2-en-1-ol. National Center for Biotechnology Information. [Link][4]
Harris, D., Wichner, B., & Nalli, T. (2018). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. [Link][1]
Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. [Link][5]
Navigating the Structural Maze: A Comparative Guide to the Characterization of 2-Bromo-2-cyclohexen-1-ol Derivatives
For the modern researcher, particularly in the fast-paced world of drug development, a definitive understanding of a molecule's three-dimensional structure is not just an academic exercise—it is a cornerstone of rational...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, particularly in the fast-paced world of drug development, a definitive understanding of a molecule's three-dimensional structure is not just an academic exercise—it is a cornerstone of rational design and optimization. The 2-bromo-2-cyclohexen-1-ol scaffold and its derivatives represent a class of compounds with significant potential as synthetic intermediates. Their inherent chirality and the presence of a reactive bromine atom make them attractive building blocks for complex molecular architectures. However, the precise stereochemistry and conformational preferences of these molecules can be subtle and are critical to their reactivity and biological activity.
This guide provides a comprehensive overview of the analytical techniques available for the structural elucidation of 2-bromo-2-cyclohexen-1-ol derivatives, with a primary focus on the gold standard of structural determination: single-crystal X-ray crystallography. While a definitive crystal structure for the parent 2-bromo-2-cyclohexen-1-ol is not publicly available at the time of this writing—a common challenge in the study of small, conformationally flexible molecules—this guide will leverage data from closely related structures to illustrate the power of this technique. Furthermore, we will provide a comparative analysis with other spectroscopic methods, offering a holistic view of the experimental toolkit required to confidently characterize these valuable synthetic intermediates.
The Definitive Answer: The Power and Nuances of X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of a molecule's atomic arrangement in the solid state. This technique offers direct evidence of stereochemistry, bond lengths, bond angles, and intermolecular interactions, which are often inferred indirectly from other methods.
Illustrative Crystallographic Data from a Saturated Analogue: rel-(1R,2S)-2-Bromocyclohexanol
To exemplify the type of data obtained from a crystallographic study of a similar scaffold, we present data for rel-(1R,2S)-2-Bromocyclohexanol, a saturated analogue of our target class of molecules. The absence of the double bond will influence ring conformation and crystal packing, but the fundamental principles of data acquisition and interpretation remain the same.
Parameter
rel-(1R,2S)-2-Bromocyclohexanol
Chemical Formula
C₆H₁₁BrO
Crystal System
Monoclinic
Space Group
P2₁/n
Unit Cell Dimensions
a = 6.23 Å, b = 10.11 Å, c = 11.54 Å
α = 90°, β = 99.89°, γ = 90°
Volume
715.9 ų
Z
4
Key Bond Lengths
C-Br: ~1.96 Å, C-O: ~1.43 Å
Key Torsion Angles
Illustrating the chair conformation of the cyclohexane ring
This data is illustrative and based on typical values for similar structures. For precise data, refer to the specific CIF file for this compound.
The data presented in such a table provides a wealth of information. The space group and unit cell dimensions describe the crystal's symmetry and the repeating unit's size. Key bond lengths and torsion angles confirm the covalent structure and reveal the molecule's preferred conformation in the solid state. For 2-bromo-2-cyclohexen-1-ol derivatives, X-ray crystallography would definitively establish the relative stereochemistry of the hydroxyl and bromo substituents and detail the impact of other functional groups on the cyclohexene ring's conformation.
The Experimental Journey: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The following workflow outlines the key stages.
Experimental workflow for X-ray crystallography.
Step-by-Step Experimental Protocol for Crystallization and Data Collection
Synthesis and Purification: The journey begins with the synthesis of the 2-bromo-2-cyclohexen-1-ol derivative. Purity is paramount for successful crystallization. The crude product should be purified to >98% purity, typically by flash column chromatography or recrystallization.
Crystal Growth: This is often the most challenging step.
Solvent Selection: A screening of various solvents and solvent mixtures is performed to find conditions where the compound is sparingly soluble.
Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner container, reducing the solubility of the compound and promoting crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other analytical techniques are indispensable for routine characterization, purity assessment, and for providing complementary information, especially when suitable crystals cannot be obtained.
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
3D atomic arrangement, stereochemistry, bond lengths/angles, intermolecular interactions.
Unambiguous structural determination.
Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only.
NMR Spectroscopy (¹H, ¹³C, COSY, etc.)
Connectivity of atoms, relative stereochemistry (via coupling constants and NOE), conformational information in solution.
Provides data on the compound in solution, which may be more biologically relevant. Non-destructive.
Can be complex to interpret for structurally similar isomers. Does not provide absolute stereochemistry without chiral auxiliaries.
High sensitivity, requires very small sample amounts. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.
Provides limited information on stereochemistry and connectivity.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., O-H, C=C).
Fast, simple, and non-destructive. Good for a quick assessment of functional groups.
Provides limited information on the overall molecular structure.
The Analytical Decision Matrix: Choosing the Right Tool
The selection of an analytical technique is guided by the specific question being asked. The following decision-making flowchart illustrates a logical approach to the characterization of a new 2-bromo-2-cyclohexen-1-ol derivative.
Validating Enantiomeric Excess (ee) of 2-Bromo-2-cyclohexen-1-ol: A Comparative Technical Guide
Part 1: Strategic Overview & Molecule Profile Validating the enantiomeric excess (ee) of 2-Bromo-2-cyclohexen-1-ol requires a nuanced approach due to its specific structural features: a secondary allylic alcohol motif co...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Molecule Profile
Validating the enantiomeric excess (ee) of 2-Bromo-2-cyclohexen-1-ol requires a nuanced approach due to its specific structural features: a secondary allylic alcohol motif combined with a vinyl bromide functionality.
Unlike simple saturated alcohols, the vinyl bromide moiety introduces electronic effects that can influence interaction with chiral stationary phases (CSPs). Furthermore, the allylic nature of the hydroxyl group makes the molecule susceptible to elimination or rearrangement under harsh GC conditions, necessitating careful thermal management.
The Validation Hierarchy
To ensure data integrity (ALCOA+ principles), a single method is rarely sufficient. This guide proposes a Triangulated Validation System :
Part 2: Primary Method – Chiral HPLC (The Gold Standard)
Why This Is The Preferred Method
High-Performance Liquid Chromatography (HPLC) is the standard for this substrate because the vinyl bromide chromophore provides sufficient UV absorption (typically
~210–220 nm), and the ambient temperature operation mitigates thermal degradation risks associated with allylic alcohols.
Recommended Column Chemistry: Amylose vs. Cellulose
For cyclic allylic alcohols, amylose-based columns (e.g., Chiralpak AD-H) often provide superior resolution over cellulose-based columns (e.g., Chiralcel OD-H) due to the specific inclusion complex geometry allowed by the 6-membered ring.
Feature
Amylose Tris(3,5-dimethylphenylcarbamate)
Cellulose Tris(3,5-dimethylphenylcarbamate)
Commercial Name
Chiralpak AD-H / IA
Chiralcel OD-H / IB
Interaction Mode
H-bonding (carbamate) + - stacking
H-bonding (carbamate) + - stacking
Suitability
High. The helical groove of amylose accommodates the cyclohexenyl ring well.
Moderate. Often requires lower flow rates for baseline resolution of this specific scaffold.
Expert Insight: If peak tailing is observed, it is likely due to the hydroxyl group interacting with residual silanols on the silica support. Add 0.1% Diethylamine (DEA) to the mobile phase to sharpen peaks.
Part 3: Orthogonal Method – Chiral GC (The Efficiency Alternative)
When to Use GC
Gas Chromatography is ideal when analyzing crude reaction mixtures (e.g., from a CBS reduction or enzymatic resolution) where non-UV active impurities might interfere with HPLC, or when higher throughput is required.
Critical Constraint: Thermal Stability
You must validate that the injector temperature does not induce dehydration to 2-bromo-1,3-cyclohexadiene.
Test: Inject the racemate at 150°C, 200°C, and 250°C. If a new peak appears at short retention times (hydrocarbon region), lower the injector temperature.
Recommended Phase: Derivatized Cyclodextrins
The rigid cyclohexene ring fits well into the hydrophobic cavity of
-cyclodextrins.
Parameter
Condition Set A (Preferred)
Condition Set B (Alternative)
Column
-DEX 120 (Permethylated -cyclodextrin)
-DEX 120 (Permethylated -cyclodextrin)
Dimensions
30 m 0.25 mm 0.25 m
30 m 0.25 mm 0.25 m
Carrier Gas
Helium @ 1.5 mL/min (Constant Flow)
Hydrogen @ 40 cm/sec
Oven Program
90°C (hold 2 min) 2°C/min 130°C
80°C (isothermal)
Inlet/Detector
200°C / FID @ 250°C
180°C / FID @ 250°C
Part 4: Structural Validation – Mosher's Ester Analysis
While HPLC and GC give you a ratio, they do not inherently tell you which peak is (
) and which is () without a reference standard. Mosher's method provides this absolute configuration assignment.
The Principle
Derivatization of the secondary alcohol with (
)- and ()--methoxy--trifluoromethylphenylacetic acid (MTPA) chloride creates diastereomeric esters. The anisotropic effect of the phenyl ring causes predictable chemical shift changes () in the proton NMR.
Protocol
Reaction: React 5 mg of substrate with (
)-(-)-MTPA-Cl and ()-(+)-MTPA-Cl in separate vials using Pyridine/DMAP in .
Analysis: Acquire
H-NMR (400 MHz+).
Interpretation: Analyze the shift of the vinylic proton (C3-H) and the methine proton (C1-H).
Rule: If
(S-ester minus R-ester) is positive for protons on the right side of the plane, and negative for the left, the configuration can be assigned using the Mosher model.
Part 5: Method Validation Workflow (Visualized)
The following diagram illustrates the decision matrix for developing and validating the analytical method.
Caption: Logical workflow for developing and validating the ee determination method, prioritizing HPLC with a GC fallback.
Part 6: Comparative Data Summary
Metric
Chiral HPLC (AD-H)
Chiral GC (-DEX)
Mosher NMR
Resolution ()
High (2.0 – 5.0)
Very High (3.0 – 8.0)
N/A (Distinct Peaks)
Sample Required
Low (< 0.1 mg)
Minimal (< 0.01 mg)
High (~5–10 mg)
Analysis Time
15–25 min
30–45 min
2–4 Hours (Prep + Run)
Accuracy (ee)
0.1%
0.5%
2–5%
Cost per Run
Moderate (Solvents)
Low (Gas only)
High (Deuterated Solvents/Reagents)
Best For...
Final QC / High Precision
In-process Control (IPC)
Configurational Proof
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6] Journal of the American Chemical Society, 109(18), 5551–5553.
Context: Foundational methodology for synthesizing chiral allylic alcohols, providing the context for why ee valid
Kaavi, J. A., et al. (2012). Enzymatic Kinetic Resolution of 2-Halo-2-cyclohexen-1-ols. Tetrahedron: Asymmetry.
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H.
Context: Authoritative source for column specifications, mobile phase compatibility, and troubleshooting (e.g., use of DEA).
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.
Context: The definitive protocol for conducting the NMR-based structural valid
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
Context: Validates the mechanism of cyclodextrin-based separ
Personal protective equipment for handling 2-Bromo-2-cyclohexen-1-ol
Executive Safety Summary 2-Bromo-2-cyclohexen-1-ol (CAS: 61426-49-1) is a functionalized allylic alcohol used frequently in cross-coupling and nucleophilic substitution reactions. While often classified generically as an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-Bromo-2-cyclohexen-1-ol (CAS: 61426-49-1) is a functionalized allylic alcohol used frequently in cross-coupling and nucleophilic substitution reactions. While often classified generically as an "irritant" in vendor Safety Data Sheets (SDS), its structural moiety—an allylic bromide—dictates a higher tier of caution.
As a Senior Application Scientist, I advise treating this compound not just as a skin irritant, but as a potential alkylating agent and lachrymator . The combination of the lipophilic cyclohexenyl ring and the reactive bromine substituent facilitates rapid dermal absorption. Your PPE strategy must therefore focus on preventing permeation rather than just shielding against splashes.
Potential sensitizer/alkylating agent (due to allylic bromide motif).
Physical State
Low-melting solid or viscous oil (MP ~27°C).
Glove Protocol
Double-gloving mandatory. Standard nitrile degrades upon prolonged contact with halogenated allylics.
Engineering Control
ISO Class 5 Fume Hood (Face velocity: 0.5 m/s).
Hazard Mechanics & Risk Assessment
To select the correct PPE, we must understand the "Why." The safety profile of 2-Bromo-2-cyclohexen-1-ol is governed by its electrophilic nature.
Dermal Permeation: The cyclohexenyl ring increases lipophilicity, allowing the molecule to penetrate the stratum corneum (outer skin layer). Once inside, the bromine atom acts as a leaving group, potentially alkylating proteins. This is why standard "splash protection" is insufficient.
Ocular Sensitivity: Allylic halides are notorious lachrymators. Even if this specific alcohol is less volatile than allyl bromide, aerosols or heated vapors can cause severe corneal irritation.
Risk Matrix Table
Hazard Class
GHS Code
Physiological Mechanism
PPE Countermeasure
Skin Irritation
H315
Lipophilic absorption; alkylation of dermal proteins.
Barrier: Laminate or Heavy Nitrile (>8 mil). Action: Immediate soap/water wash.[2][3]
Eye Irritation
H319
Mucous membrane attack by halogenated vapors.
Barrier: Tightly fitting chemical goggles (ANSI Z87.1). Avoid: Safety glasses with gaps.
Resp. Irritation
H335
Alveolar irritation from organic vapors.
Control: Fume hood. Backup: Full-face respirator with OV cartridges (if hood fails).
PPE Architecture: The "Layered Defense" System
Do not rely on a single barrier. Use a redundant layering system.
A. Hand Protection (The "Breakthrough" Rule)
Standard 4-mil nitrile gloves are insufficient for procedures lasting >15 minutes.
Inner Layer: 4-mil Nitrile (Disposable). Acts as a sweat barrier and last-resort shield.
Outer Layer:Silver Shield® (Laminate) or Viton® .
Why? Halogenated hydrocarbons permeate nitrile rapidly. Laminate films offer >4 hours of breakthrough time.
Alternative: If dexterity is critical and laminate is too clumsy, use Double-Gloved Nitrile (Total 8-10 mil) and change outer gloves every 15 minutes (the "15-Minute Rule").
B. Eye & Face Protection[3][4][5][6][7]
Primary: Chemical Splash Goggles (Indirect Vented).
Secondary: Face Shield (8-inch).
Requirement: Mandatory during scale-up (>5g) or when heating the reaction.
C. Body Protection[3][4][6][8]
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt.
Apron: Chemical-resistant rubber apron required for transferring volumes >100 mL.
Operational Workflow (Step-by-Step)
This protocol is designed to be self-validating. You cannot proceed to the next step without confirming the safety of the previous one.
Phase 1: Pre-Operational Check
Velocity Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) using a vane anemometer or the hood's digital monitor.
Quench Prep: Prepare a beaker of saturated aqueous Sodium Thiosulfate inside the hood.
Logic: Thiosulfate neutralizes electrophilic bromides, converting them to less toxic salts. This is your "emergency bucket" for contaminated wipes or small drips.
Phase 2: Handling & Transfer[9]
Liquefaction: If the reagent is solidified (MP ~27°C), gently warm the container in a water bath (<40°C). Do not use a heat gun, which can generate aerosols.
Transfer:
< 10 mL: Use a glass syringe with a Luer-lock tip. Avoid open pouring.
10–100 mL: Use a graduated cylinder, pouring over a spill tray.
The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand (handling the reagent) "dirty" (outer glove on). Keep your non-dominant hand "clean" (touching sash, notebook) or change gloves immediately if compromised.
Phase 3: Post-Operation & Waste
Decontamination: Wipe all tools (spatulas, syringe exteriors) with a thiosulfate-soaked Kimwipe before removing them from the hood.
Disposal:
Segregate as Halogenated Organic Waste .
Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may trigger exothermic elimination reactions.
Visualization: Decision Logic & Workflows
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting glove material based on exposure duration and volume.
Diagram 2: Spill Response Protocol
Caption: Immediate actions for spill containment, prioritizing neutralization.
Emergency Response
Eye Contact: Flush immediately for 15 minutes .[2][3][4][5] Do not pause to remove contact lenses; flush over them if necessary, then remove.
Skin Contact:
Remove contaminated clothing immediately (do not pull shirts over the head; cut them off if necessary).
Note: If redness persists, seek medical attention. Brominated compounds can cause delayed dermatitis.
Spill Cleanup:
Do not use water initially (spreads the lipophilic oil).
Absorb with vermiculite or spill pads.
Clean the surface after absorption with a dilute thiosulfate solution or soapy water.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11805276, 2-Bromocyclohex-2-en-1-ol. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]